![molecular formula C8H8Cl2N4 B11873862 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-13-0](/img/structure/B11873862.png)
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a chlorinated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[4,3-d]pyrimidine, while oxidation can produce a ketone or aldehyde derivative .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have shown that certain synthesized derivatives can effectively inhibit CDK2, leading to reduced proliferation of cancer cells .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[4,3-d]pyrimidine derivatives has been a focal point in pharmacological research. A study indicated that these compounds could inhibit prostaglandin synthesis, which is pivotal in the inflammatory response. Compounds synthesized from aminopyrazole carbonitrile showed lower ulcerogenic activity compared to traditional anti-inflammatories like Diclofenac, suggesting a safer therapeutic profile .
3. Antiviral and Antitumor Activities
Some derivatives have been noted for their antiviral and antitumor capabilities. For example, allopurinol, a well-known pyrazolo[3,4-d]pyrimidine analog, is used for treating hyperuricemia and gouty arthritis due to its xanthine oxidase inhibitory action. Similar compounds are under investigation for their potential as substrates for anabolic and catabolic enzymes in viral infections .
Synthesis and Characterization
The synthesis of 7-chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine involves multi-step organic reactions starting from readily available precursors. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have documented the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:
- Case Study 1 : A study focusing on novel CDK inhibitors synthesized from pyrazolo[4,3-d]pyrimidine showed promising results in vitro against various cancer cell lines. The IC50 values indicated potent activity compared to existing treatments .
- Case Study 2 : Another investigation reported that specific derivatives exhibited significant anti-inflammatory effects in animal models of edema. The compounds were found to be less toxic than conventional drugs while maintaining efficacy .
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, used as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: A related compound with a pyridine ring fused to a pyrimidine ring, also used in medicinal chemistry.
Uniqueness
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies with improved efficacy and reduced side effects .
Biological Activity
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anti-tumor and anti-proliferative activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of this compound involves several steps starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrazolo-Pyrimidine Core : The initial step typically involves the condensation of appropriate substituted anilines with chloro derivatives to form the pyrazolo-pyrimidine scaffold.
- Chloropropyl Substitution : The introduction of the 3-chloropropyl group is achieved through nucleophilic substitution reactions, which enhance the compound's biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit potent anti-tumor properties. For instance:
- In vitro Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Results indicate significant cytotoxic effects with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 cells .
Cell Line | IC50 Range (nM) | Reference Compound IC50 (nM) |
---|---|---|
MCF-7 | 45 - 97 | Sorafenib: 144 |
HCT-116 | 6 - 99 | Sorafenib: 176 |
HepG-2 | 48 - 90 | Sorafenib: 19 |
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to:
- Cell Cycle Arrest : The compound induces G1/S phase arrest in cancer cells, preventing progression and proliferation.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in tumor cells, contributing to its anti-cancer effects .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[4,3-d]pyrimidine derivatives in cancer treatment:
- Study on MCF-7 Cells : A derivative with a similar structure was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
- HCT-116 Cell Line Analysis : Another study reported that treatment with the compound resulted in a marked decrease in cell proliferation and increased markers of apoptosis, suggesting a robust therapeutic potential against colorectal cancer.
Properties
CAS No. |
923283-13-0 |
---|---|
Molecular Formula |
C8H8Cl2N4 |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
7-chloro-2-(3-chloropropyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N4/c9-2-1-3-14-4-6-7(13-14)8(10)12-5-11-6/h4-5H,1-3H2 |
InChI Key |
RVZSADOLKXSKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN1CCCCl)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.